Cas no 953780-78-4 ((3R)-3-methylmorpholine hydrochloride)

(3R)-3-Methylmorpholine hydrochloride is a chiral morpholine derivative widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its stereospecific (R)-configuration makes it valuable for producing enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is often employed in nucleophilic substitution reactions, reductive aminations, and as a building block for complex heterocycles. Its rigid morpholine ring structure contributes to controlled stereochemistry in synthetic pathways. High-purity grades are available to meet stringent regulatory requirements for drug development. The compound’s consistent performance and well-characterized properties make it a reliable choice for research and industrial applications.
(3R)-3-methylmorpholine hydrochloride structure
953780-78-4 structure
Product Name:(3R)-3-methylmorpholine hydrochloride
CAS No:953780-78-4
MF:C5H12ClNO
MW:137.607880592346
MDL:MFCD18382515
CID:840736
PubChem ID:57356922
Update Time:2025-10-28

(3R)-3-methylmorpholine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Methylmorpholine hydrochloride
    • (3R)-3-methylmorpholine,hydrochloride
    • (R)-3-Methylmorpholine hcl
    • (3R)-3-methylmorpholine hydrochloride
    • C5H11NO.ClH
    • KSC494M2H
    • (R)-3-Methyl-morpholine HCl
    • MSOCQCWIEBVSLF-NUBCRITNSA-N
    • (R)-3-methylmorpholin hydrochloride
    • (R)-3-methyl-morpholine hydrochloride
    • LS30011
    • (3R)-3-Methyl-morpholine hydrochloride
    • AB0031687
    • ST2408167
    • FT-0
    • J-502454
    • EN300-182292
    • 953780-78-4
    • (3R)-3-methylmorpholine;hydrochloride
    • (R)-3-MethylmorpholineHydrochloride
    • DTXSID70723491
    • CS-W020732
    • DS-2052
    • AKOS015999455
    • (3R)-3-Methylmorpholine--hydrogen chloride (1/1)
    • SCHEMBL324663
    • MFCD18382515
    • M2847
    • MDL: MFCD18382515
    • Inchi: 1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
    • InChI Key: MSOCQCWIEBVSLF-NUBCRITNSA-N
    • SMILES: C[C@H]1NCCOC1.Cl

Computed Properties

  • Exact Mass: 137.06100
  • Monoisotopic Mass: 137.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 56
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3

Experimental Properties

  • Melting Point: 123.0 to 127.0 deg-C
  • PSA: 21.26000
  • LogP: 1.12550

(3R)-3-methylmorpholine hydrochloride Security Information

(3R)-3-methylmorpholine hydrochloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3R)-3-methylmorpholine hydrochloride Pricemore >>

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(3R)-3-methylmorpholine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  overnight, rt
Reference
Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors
Medina, Jesus R.; Becker, Christopher J.; Blackledge, Charles W.; Duquenne, Celine; Feng, Yanhong; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1871-1895

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  18 h, rt
Reference
Preparation of 5-(1H-1,2,3-triazol-4-yl)-1H-pyrazole derivatives as platelet aggregation inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
1.2 Reagents: Methanol ;  1 h, reflux
Reference
Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease
Fukunaga, Kenji; Sakai, Daiki; Watanabe, Kazutoshi; Nakayama, Kazuki; Kohara, Toshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(5), 1086-1091

Production Method 4

Reaction Conditions
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
1.2 Reagents: Methanol Solvents: Methanol ;  1 h, 80 °C
Reference
Preparation of 2-(cyclic amino)pyrimidone derivatives as tau protein kinase 1 (TPK1) inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  overnight, rt
Reference
1,2-Dihydroindazolo[4,3-bc][1,5]benzoxazepines and related derivatives as PDK1 inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  overnight, rt
Reference
Preparation of 6-(4-pyrimidinyl)-1H-indazole derivatives as PDK1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of novel peptides as hepatitis C virus inhibitors
, World Intellectual Property Organization, , ,

(3R)-3-methylmorpholine hydrochloride Raw materials

(3R)-3-methylmorpholine hydrochloride Preparation Products

(3R)-3-methylmorpholine hydrochloride Suppliers

Amadis Chemical Company Limited
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:953780-78-4)(R)-3-甲基吗啉盐酸盐
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Additional information on (3R)-3-methylmorpholine hydrochloride

Introduction to (3R)-3-methylmorpholine hydrochloride (CAS No. 953780-78-4)

(3R)-3-methylmorpholine hydrochloride, with the chemical formula C6H14N·HCl, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 953780-78-4, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The enantiomerically pure nature of this compound, specifically the (3R) configuration, makes it a valuable candidate for further research and development.

The< strong>3-methylmorpholine hydrochloride moiety is a derivative of morpholine, which is known for its ability to act as a ligand in various catalytic systems and as a solvent in pharmaceutical formulations. The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for industrial and laboratory applications. This has led to its exploration in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise molecular architecture is crucial.

In recent years, there has been a growing interest in chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (3R)-configuration of 3-methylmorpholine hydrochloride positions it as a promising building block for the synthesis of enantiomerically pure drugs. Research has shown that the stereochemistry of a drug molecule can significantly influence its biological activity, making compounds like this one highly valuable for drug discovery.

One of the most compelling aspects of (3R)-3-methylmorpholine hydrochloride is its role in asymmetric synthesis. The compound has been utilized as a chiral auxiliary in various catalytic reactions, enabling the formation of complex stereocenters with high enantioselectivity. This capability is particularly important in the development of beta-blockers, antipsychotics, and other therapeutic agents where enantiomeric purity is critical.

Recent studies have also explored the use of (3R)-3-methylmorpholine hydrochloride in polymer chemistry. Its morpholine ring can interact with various functional groups, making it an excellent candidate for modifying polymer properties. For instance, it has been used to enhance the biodegradability and mechanical strength of certain polymeric materials. This dual functionality as both a pharmaceutical intermediate and a polymer additive underscores its versatility.

The pharmacological potential of (3R)-3-methylmorpholine hydrochloride has not gone unnoticed by researchers. Preclinical studies have indicated that derivatives of this compound may exhibit significant therapeutic effects in areas such as central nervous system disorders and cardiovascular diseases. The ability to fine-tune the molecular structure while maintaining stereochemical integrity offers a unique advantage in designing novel drug candidates.

In addition to its pharmaceutical applications, (3R)-3-methylmorpholine hydrochloride has found utility in chemical research as a reference standard and intermediate. Its well-characterized properties make it an ideal candidate for method development and quality control purposes. Laboratories worldwide have incorporated this compound into their analytical protocols to ensure accuracy and reliability in their research outputs.

The synthesis of (3R)-3-methylmorpholine hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly effective in isolating the desired enantiomer.

The environmental impact of producing and using (3R)-3-methylmorpholine hydrochloride is another area of interest. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce energy consumption. These sustainable practices align with global initiatives aimed at promoting environmentally responsible chemical manufacturing.

Future research directions for (3R)-3-methylmorpholine hydrochloride include exploring its role in drug delivery systems. The compound's ability to form stable complexes with other molecules suggests potential applications in targeted drug delivery mechanisms. By integrating this compound into nanocarriers or prodrugs, researchers aim to enhance therapeutic efficacy while reducing systemic side effects.

In conclusion, (3R)-3-methylmorpholine hydrochloride (CAS No. 953780-78-4) is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features, combined with its stereochemical purity, make it an invaluable asset for both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of pharmaceuticals and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:953780-78-4)(3R)-3-methylmorpholine hydrochloride
A847967
Purity:99%
Quantity:100g
Price ($):251.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:953780-78-4)(R)-3-甲基吗啉盐酸盐
LE26660610
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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